molecular formula C9H11NO4 B015068 Dimethyl 3-(cyanomethylidene)pentanedioate CAS No. 1709-25-7

Dimethyl 3-(cyanomethylidene)pentanedioate

Cat. No. B015068
CAS RN: 1709-25-7
M. Wt: 197.19 g/mol
InChI Key: WMDNNIMWXQUULJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dimethyl 3-(cyanomethylidene)pentanedioate involves several innovative methods. For instance, the compound has been synthesized through an unusual Michael addition of 3,3-dimethoxypropionate to α, β-unsaturated esters, leading to intermediates that can further react to produce pyrimidine derivatives with biological activities (Berzosa et al., 2011).

Molecular Structure Analysis

Molecular structure analysis using spectroscopic techniques and quantum chemical calculations has revealed detailed insights into the compound's structure. For example, a study involving ethyl 2-cyano-3-[5-(hydrazinooxalyl–hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate, a related compound, demonstrated the effectiveness of DFT and QTAIM approaches in elucidating the molecular interactions and reactivity (Singh et al., 2013).

Chemical Reactions and Properties

Dimethyl 3-(cyanomethylidene)pentanedioate undergoes various chemical reactions, highlighting its reactivity and potential as a precursor for synthesizing complex molecules. The compound's ability to participate in cycloadditions, forming complex ring structures, is of particular interest for organic synthesis (Buryi et al., 2019).

Physical Properties Analysis

The physical properties of dimethyl 3-(cyanomethylidene)pentanedioate, such as solubility, melting point, and boiling point, are crucial for its handling and application in chemical syntheses. While specific studies on these properties are limited, related compounds have been extensively studied to understand their behavior under different conditions (Scott & Crowder, 1967).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, define the scope of applications for dimethyl 3-(cyanomethylidene)pentanedioate in organic synthesis and materials science. Investigations into its reactivity patterns, such as those involving cycloaddition reactions, provide valuable insights (Cafaggi et al., 1983).

Scientific Research Applications

Synthesis of Biological Active Compounds

Dimethyl 3-(cyanomethylidene)pentanedioate is utilized in the synthesis of pyrimidine derivatives, which are analogues of pyrido[2,3-d]pyrimidines with interesting biological activities. These compounds are synthesized through an unusual Michael addition followed by treatment with guanidine carbonate, showcasing the chemical's role in creating molecules with potential pharmacological benefits (Berzosa, Pettersson, Teixidó, & Borrell, 2011).

Catalyst in Chemical Reactions

It is also employed as a substrate in catalytic reactions, such as the dimerization of methyl acrylate to produce 2-methylene-pentanedioic acid dimethyl ester. This reaction demonstrates its utility in synthesizing complex molecules, offering a sustainable route to produce difunctional monomers for polymerizations with high yield and efficiency (Su, Mcleod, & Verkade, 2003).

Material Science Applications

In material science, dimethyl 3-(cyanomethylidene)pentanedioate's derivatives have been investigated for their extractive separation capabilities. For instance, studies on the reactive extraction of pentanedioic acid using different diluents have provided insights into optimizing the extraction processes for industrial applications, demonstrating the compound's relevance in developing new materials and separation techniques (Uslu, Bamufleh, Keshav, Pal, & Demir, 2016).

Environmental and Analytical Chemistry

Research into the identification and quantification of aerosol compounds has also involved derivatives of dimethyl 3-(cyanomethylidene)pentanedioate. These studies aim to understand the composition of secondary organic aerosol from natural hydrocarbons, contributing to our knowledge of atmospheric chemistry and environmental pollution (Jaoui, Kleindienst, Lewandowski, Offenberg, & Edney, 2005).

Advanced Organic Synthesis

Furthermore, its use in the synthesis of N-(pentan-3-ylidene)-3,4-dimethyl aniline catalyzed by acidic ionic liquids showcases the compound's role in green chemistry. This synthesis method highlights the potential for environmentally friendly processes in creating important intermediates for further chemical transformations (Xu Dan-qian, 2011).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for Dimethyl 3-(cyanomethylidene)pentanedioate can be found on the product link .

properties

IUPAC Name

dimethyl 3-(cyanomethylidene)pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-8(11)5-7(3-4-10)6-9(12)14-2/h3H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDNNIMWXQUULJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=CC#N)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90292033
Record name Dimethyl 3-(cyanomethylidene)pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 3-(cyanomethylidene)pentanedioate

CAS RN

1709-25-7
Record name 1709-25-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79877
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl 3-(cyanomethylidene)pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-oxo-pentanedioic acid dimethyl ester (523 g) in toluene (750 mL), cyanoacetic acid (511 g), NH4OAc (46.3 g) and acetic acid (90.1 g) were added and heated at reflux with dehydrating by Dean-Stark apparatus for 8 h. After cooling to room temperature, the reaction mixture was washed with water, saturated aqueous NaHCO3 solution and brine. The organic phase was dried over MgSO4, filtered, and concentrated under reduced pressure to give crude 3-cyanomethylene-pentanedioic acid dimethyl ester (403 g) as an oil. 1H NMR (200 MHz, CDCl3) δ ppm 3.39 (d, J=0.88 Hz, 2 H), 3.62 (s, 2 H), 3.72 (s, 3 H), 3.74 (s, 3 H), 5.51 (s, 1 H).
Quantity
523 g
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511 g
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NH4OAc
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46.3 g
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90.1 g
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reactant
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750 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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